![molecular formula C33H41N3O3S2 B12014266 N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618079-73-5](/img/structure/B12014266.png)
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of thiazolidinone derivatives and exhibits interesting biological properties.
Métodos De Preparación
2.1 Synthetic Routes: Several synthetic routes have been explored for the preparation of Compound X. One common approach involves the condensation of 2,5-dimethylphenylamine with an appropriate aldehyde (such as dodecanal ) to form the key intermediate. Subsequent cyclization with thiosemicarbazide and acetic anhydride leads to the formation of Compound X.
2.2 Reaction Conditions: The reaction conditions for the synthesis of Compound X include refluxing in suitable solvents (e.g., ethanol , chloroform , or dimethyl sulfoxide ) and the use of acid catalysts (e.g., sulfuric acid ). Purification is typically achieved through recrystallization.
2.3 Industrial Production: While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other bioactive compounds.
Análisis De Reacciones Químicas
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like or .
Reduction: Reduction with yields the corresponding amine.
Substitution: Halogenation reactions (e.g., , ) occur at the aromatic ring.
Cyclization: The thiazolidinone moiety undergoes intramolecular cyclization.
Major products include derivatives with modified substituents or functional groups.
Aplicaciones Científicas De Investigación
Compound X finds applications in:
Medicinal Chemistry: It exhibits potential as an due to its interaction with specific cellular targets.
Antioxidant Properties: Studies suggest its role in scavenging free radicals.
Anti-inflammatory Activity: Compound X may modulate inflammatory pathways.
Mecanismo De Acción
The precise mechanism of action remains under investigation. It likely involves interactions with proteins or enzymes related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Compound X shares structural features with other thiazolidinone derivatives, such as Compound Y and Compound Z . its unique combination of substituents confers distinct properties.
Propiedades
Número CAS |
618079-73-5 |
|---|---|
Fórmula molecular |
C33H41N3O3S2 |
Peso molecular |
591.8 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C33H41N3O3S2/c1-4-5-6-7-8-9-10-11-12-15-20-35-32(39)30(41-33(35)40)29-25-16-13-14-17-27(25)36(31(29)38)22-28(37)34-26-21-23(2)18-19-24(26)3/h13-14,16-19,21H,4-12,15,20,22H2,1-3H3,(H,34,37)/b30-29- |
Clave InChI |
BKSGGNVWNYNXFO-FLWNBWAVSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S |
SMILES canónico |
CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014183.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12014184.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)
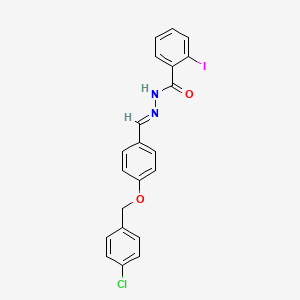
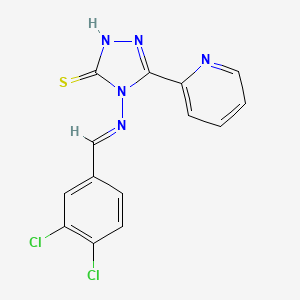

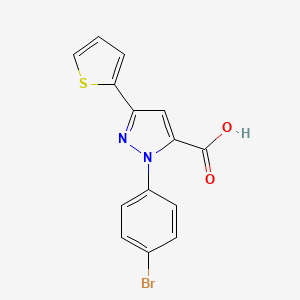
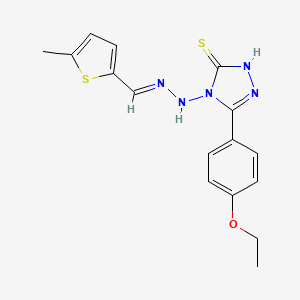
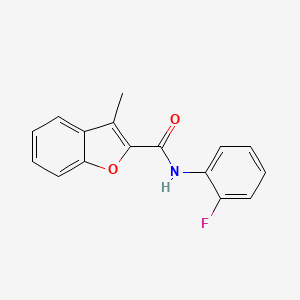

![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)

![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
